2-Phenylpiperazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 70392. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-phenylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-2-4-9(5-3-1)10-8-11-6-7-12-10/h1-5,10-12H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIMRLBGNCLMSNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60290682 | |

| Record name | 2-Phenylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60290682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5271-26-1 | |

| Record name | 5271-26-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70392 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Phenylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60290682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Phenylpiperazine chemical properties and structure

An In-depth Technical Guide to the Core Chemical Properties and Structure of 2-Phenylpiperazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic organic compound that has garnered significant attention within the scientific community, particularly in the fields of medicinal chemistry and pharmacology.[1] As a structural scaffold, it is a key component in a multitude of pharmacologically active agents, owing to the versatile synthetic handles provided by its two nitrogen atoms and the specific stereochemical and electronic properties conferred by the phenyl group at the C2 position.[1][2] This guide provides a comprehensive technical overview of the fundamental chemical properties, structure, synthesis, and analysis of this compound, offering field-proven insights for professionals engaged in research and drug development.

Molecular Structure and Stereochemistry

The foundational characteristics of this compound stem directly from its molecular architecture. It consists of a six-membered piperazine ring with a phenyl substituent at the second position.[1]

Key Identifiers:

The presence of the phenyl group on the piperazine ring introduces a chiral center at the C2 position. Consequently, this compound exists as a racemic mixture of two enantiomers: (R)-2-phenylpiperazine and (S)-2-phenylpiperazine. This stereoisomerism is a critical consideration in drug development, as enantiomers often exhibit distinct pharmacological and toxicological profiles. The resolution of these enantiomers is typically achieved using chiral chromatography techniques.[1]

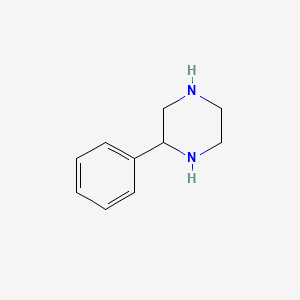

Caption: Chemical structure of this compound.

Physicochemical Properties

The physicochemical parameters of this compound are crucial for predicting its behavior in both chemical reactions and biological systems. These properties influence its solubility, membrane permeability, and potential for oral absorption, making them essential data points for drug design.

| Property | Value | Source(s) |

| Appearance | White to yellow or pale brown solid (powder/crystals) | [6] |

| Melting Point | 83-87 °C | [4][5] |

| Boiling Point | 138 °C | [4][5] |

| Density | 0.997 ± 0.06 g/cm³ (Predicted) | [4][5] |

| pKa | 8.80 ± 0.40 (Predicted) | [4][5] |

| logP | 0.7 | [3] |

| Vapor Pressure | 0.00223 mmHg at 25°C | [5] |

The basicity of the piperazine nitrogens, reflected in the pKa value, means the molecule will be significantly protonated at physiological pH. This enhances its aqueous solubility but can impact its ability to cross the blood-brain barrier. The modest logP value suggests a balance between hydrophilicity and lipophilicity.

Synthesis of this compound

Several synthetic routes to this compound have been established, often involving the formation of the piperazine ring or the reduction of a keto-piperazine intermediate. The choice of method depends on the desired scale, purity requirements, and available starting materials.

A prevalent and effective laboratory-scale synthesis involves the reduction of 3-oxo-2-phenylpiperazine using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[4][7] Another common strategy is the cyclization of an appropriate aniline derivative with bis(2-chloroethyl)amine hydrochloride.[8]

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Reduction of 3-oxo-2-phenylpiperazine

This protocol describes a validated method for synthesizing this compound via LiAlH₄ reduction.[4] The causality behind using LiAlH₄ lies in its potent ability to reduce amides to amines, which is essential for converting the lactam (amide within the ring) to the corresponding diamine structure.

-

Preparation: Dissolve 3-oxo-2-phenylpiperazine (1.76 g, 10 mmol) in 30 mL of anhydrous tetrahydrofuran (THF).

-

Addition: In a separate flask under an inert atmosphere (e.g., nitrogen or argon), add 20 mL (20 mmol) of a 1M LiAlH₄ solution in THF. Slowly, and in a dropwise manner, add the solution from Step 1 to the LiAlH₄ solution. Rationale: The slow, dropwise addition is a critical safety measure to control the highly exothermic reaction between LiAlH₄ and the substrate.

-

Reaction: Stir the resulting mixture at room temperature for 24 hours to ensure the reaction proceeds to completion.[4]

-

Quenching: Carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by a 20% sodium hydroxide (NaOH) solution. Rationale: This procedure, known as the Fieser workup, safely neutralizes the reactive hydride and precipitates aluminum salts, making them easy to filter.

-

Filtration and Extraction: Filter the reaction mixture. Re-extract the collected filter cake with ethyl acetate to recover any product adsorbed onto the salts.[4]

-

Workup: Combine the organic filtrate and the ethyl acetate extracts. Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter to remove the drying agent, and concentrate the solution under reduced pressure.[4]

-

Purification: Purify the resulting crude solid via silica gel column chromatography. A typical eluent system is a mixture of chloroform, methanol, and ammonium hydroxide (e.g., 9:1:0.1 v/v/v) to afford pure this compound as a colorless solid.[4]

Spectroscopic and Analytical Characterization

Unambiguous identification and purity assessment of this compound rely on a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides a distinct fingerprint. A characteristic spectrum in CDCl₃ shows signals for the five aromatic protons between δ 7.21-7.38 ppm. The protons on the piperazine ring appear as a series of multiplets between δ 2.69-3.10 ppm, with a distinct broad doublet for the proton at the chiral C2 position around δ 3.76 ppm.[4] The protons attached to the nitrogen atoms are often broad and may exchange with deuterium oxide (D₂O).

-

¹³C NMR: The carbon spectrum will show six distinct signals for the aromatic ring and four signals for the piperazine ring carbons.

Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands that confirm the presence of key functional groups. Expected peaks include:

-

N-H Stretching: Medium to weak bands in the 3250-3500 cm⁻¹ region.

-

Aromatic C-H Stretching: Bands typically appear just above 3000 cm⁻¹.

-

Aliphatic C-H Stretching: Strong bands are observed in the 2800-3000 cm⁻¹ region.

-

C=C Aromatic Ring Stretching: Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns. Under electron ionization (EI), this compound will exhibit a molecular ion peak (M⁺) at m/z 162.

Analytical Methods for Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and commonly used technique for the separation and identification of piperazine derivatives in various matrices, including seized drug samples.[9][10][11]

Caption: A typical GC-MS workflow for analyzing this compound.

Experimental Protocol: GC-MS Analysis

This protocol is adapted from established methods for analyzing piperazine compounds.[11]

-

Standard/Sample Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent like methanol or 2-methyl-propan-2-ol.[10]

-

GC-MS System: Use a gas chromatograph equipped with a 5% phenyl/95% methyl silicone column (e.g., 30 m length, 0.25 mm ID, 0.25 µm film thickness) coupled to a mass spectrometer.[11]

-

Injection: Inject 1 µL of the sample using a splitless injection mode at an injector temperature of 250°C.

-

Chromatographic Conditions:

-

Carrier Gas: Helium at a constant flow rate of 1.1 mL/min.

-

Oven Program: Set an initial temperature of 100°C, hold for 5 minutes. Ramp the temperature to 290°C at a rate of 10°C/min and hold for 20 minutes.[11] Rationale: This temperature program ensures separation from potential impurities and related isomers while maintaining good peak shape.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 200°C.

-

Scan Range: m/z 30-350 amu.[11]

-

Pharmacological Context and Derivatives

This compound is a privileged scaffold in medicinal chemistry, meaning its structure is recurrently found in compounds with diverse biological activities.[1][2] The piperazine ring is a versatile linker that can be functionalized at the N1 and N4 positions to modulate pharmacological properties. Derivatives of this compound have been investigated for a range of activities, including:

-

Antihistaminic and Anticholinergic Effects [12]

-

Interaction with Serotonin and Dopamine Receptors: The scaffold is a key component of ligands targeting aminergic G-protein coupled receptors (GPCRs).[1][13]

-

Central Nervous System (CNS) Activity: Phenylpiperazine derivatives are widely studied for their effects on neurotransmitter systems and are found in antidepressants, anxiolytics, and antipsychotics.[2][14]

Safety and Handling

This compound is associated with several hazards and requires careful handling.

-

Hazards: It is harmful if swallowed (Acute toxicity, oral) and can cause skin irritation, serious eye irritation, and respiratory irritation.[3]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection (eyeshields, faceshield). Use a dust mask (e.g., N95) to avoid inhalation.

-

Storage: Store in a well-ventilated place. Keep the container tightly closed. Recommended storage temperature is often 2-8°C.[4]

Conclusion

This compound is a cornerstone chemical entity with a rich profile of properties that make it highly valuable for research and development. Its distinct structure, characterized by a chiral center and reactive nitrogen atoms, provides a robust platform for synthetic modification. A thorough understanding of its physicochemical properties, synthetic pathways, and analytical characterization, as detailed in this guide, is essential for any scientist working with this important compound and its derivatives.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 250673, this compound. Retrieved from [Link]

-

ChemBK (2024). 2-Phenyl-piperazine. Retrieved from [Link]

-

PrepChem.com (n.d.). Synthesis of 2-phenyl piperazine. Retrieved from [Link]

-

Irikura, T., et al. (1970). [Studies on Piperazine Compounds. VI. Antihistaminic and Anticholinergic Effects of this compound Derivatives]. Yakugaku Zasshi, 90(11), 1452-6. Retrieved from [Link]

- U.S. Patent No. 6,603,003 B2 (2003). Method for the preparation of piperazine and its derivatives.

-

Paudel, A., et al. (2018). Synthesis and acaricidal activity of phenylpiperazine derivatives. Journal of Pesticide Science, 43(3), 183-189. Retrieved from [Link]

-

Raj R, A. & Manivannan, V. (2017). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Research Journal of Pharmacy and Technology, 10(7), 2416. Retrieved from [Link]

-

Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. Retrieved from [Link]

-

Das, D., et al. (2015). Synthesis and characterization of a series of phenyl piperazine based ligands. ResearchGate. Retrieved from [Link]

-

Frison, G., et al. (2016). Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. Forensic Science International, 265, 126-133. Retrieved from [Link]

-

De Ruiter, J., et al. (2011). A novel method for the separation of benzylpiperazine and phenylpiperazine drugs and congeners is described and applied to street samples. Analytical Methods, 3(8), 1798-1806. Retrieved from [Link]

-

Wikipedia (n.d.). Phenylpiperazine. Retrieved from [Link]

-

United Nations Office on Drugs and Crime (UNODC) (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

-

Stępnicki, P., et al. (2021). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules, 26(11), 3183. Retrieved from [Link]

-

de Freitas, R. F., et al. (2021). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Molecules, 26(13), 3908. Retrieved from [Link]

-

Wang, Y., et al. (2018). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Analytical Methods in Chemistry. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. ijrrjournal.com [ijrrjournal.com]

- 3. This compound | C10H14N2 | CID 250673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 5271-26-1 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. H26502.06 [thermofisher.com]

- 7. US6603003B2 - Method for the preparation of piperazine and its derivatives - Google Patents [patents.google.com]

- 8. Synthesis and acaricidal activity of phenylpiperazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 12. [Studies on piperazine compounds. VI. Antihistaminic and anticholinergic effects of this compound derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of 2-Phenylpiperazine via Reduction of 3-oxo-2-phenylpiperazine

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Phenylpiperazine is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Its synthesis is a critical step in the development of novel therapeutics. This guide provides an in-depth technical overview of a primary synthetic route to this compound: the direct reduction of the cyclic amide (lactam) 3-oxo-2-phenylpiperazine. The core of this guide focuses on the use of lithium aluminum hydride (LiAlH₄), a powerful reducing agent capable of this challenging transformation. We will dissect the underlying reaction mechanism, provide a detailed, field-proven experimental protocol, and discuss the critical aspects of purification and characterization necessary to ensure the integrity of the final product.

Introduction: The Synthetic Challenge

The conversion of an amide to an amine is a fundamental transformation in organic synthesis. However, the amide functional group is notoriously stable and resistant to reduction due to the resonance delocalization of the nitrogen lone pair with the carbonyl group.[2] This stability makes the carbonyl carbon less electrophilic compared to ketones or esters, necessitating the use of potent reducing agents.[2][3]

The substrate, 3-oxo-2-phenylpiperazine, is a lactam, a cyclic amide. The synthetic goal is to selectively reduce the carbonyl group to a methylene group (-C=O → -CH₂-) without altering the rest of the molecule. This transformation requires a reagent that can deliver hydride ions (H⁻) effectively and overcome the high activation energy of amide reduction. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this purpose due to its high reactivity.[4]

Core Synthesis: Lithium Aluminum Hydride (LiAlH₄) Reduction

The most direct and widely documented method for converting 3-oxo-2-phenylpiperazine to this compound is reduction with lithium aluminum hydride.[5][6][7] This method is effective for a wide range of amides, including primary, secondary, and tertiary, as well as cyclic lactams.[2][8][9]

Mechanistic Rationale

The reduction of a lactam with LiAlH₄ is not a simple hydrogenation. It proceeds through a multi-step mechanism that involves the complete removal of the carbonyl oxygen.[10]

-

Nucleophilic Attack: The reaction begins with the nucleophilic attack of a hydride ion from the [AlH₄]⁻ complex onto the electrophilic carbonyl carbon of the lactam. This forms a tetrahedral intermediate where the oxygen atom bears a negative charge.[8]

-

Coordination and Elimination: The negatively charged oxygen atom coordinates to the aluminum species (a Lewis acid). This coordination transforms the oxygen into a good leaving group (an aluminate species). A subsequent rearrangement, driven by the nitrogen's lone pair, results in the elimination of the oxygen-aluminum complex and the formation of a transient, high-energy iminium ion intermediate.[8][10]

-

Final Reduction: A second equivalent of hydride attacks the electrophilic carbon of the iminium ion, reducing it to the final amine product, this compound.[2]

This two-hydride mechanism explains why the carbonyl group is completely removed, yielding an amine rather than an alcohol, which is the typical product from the reduction of esters or ketones.[3]

Caption: Figure 1: Mechanism of Lactam Reduction with LiAlH₄.

Quantitative Data Summary

The following table summarizes typical parameters for the LiAlH₄ reduction of 3-oxo-2-phenylpiperazine, based on established protocols.[5]

| Parameter | Value | Notes |

| Substrate | 3-oxo-2-phenylpiperazine | 1.0 equivalent |

| Reagent | Lithium Aluminum Hydride (LiAlH₄) | 2.0 equivalents |

| Solvent | Anhydrous Tetrahydrofuran (THF) | ~17 mL per gram of substrate |

| Temperature | Room Temperature | Addition may be done at 0-10°C, then warmed |

| Reaction Time | 24 hours | Monitored by TLC/LCMS for completion |

| Typical Yield | ~60% | After purification |

Detailed Experimental Protocol

This protocol is a self-validating system designed for reproducibility and safety.

Materials:

-

3-oxo-2-phenylpiperazine (1.76 g, 10 mmol)

-

Lithium aluminum hydride (1M solution in THF, 20 mL, 20 mmol)

-

Anhydrous Tetrahydrofuran (THF), 30 mL

-

Deionized Water

-

20% Sodium Hydroxide (NaOH) solution

-

Ethyl Acetate (EtOAc)

-

Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Eluent: Chloroform:Methanol:Ammonium Hydroxide (9:1:0.1)

Procedure:

-

Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), equip a flame-dried round-bottom flask with a magnetic stir bar and a dropping funnel.

-

Reagent Addition: Charge the flask with the 1M LiAlH₄ solution in THF (20 mL). Separately, dissolve 3-oxo-2-phenylpiperazine (1.76 g) in anhydrous THF (30 mL) and add it to the dropping funnel.

-

Reaction Execution: Add the substrate solution dropwise to the stirred LiAlH₄ solution at room temperature. An initial exotherm may be observed; maintain control with an ice bath if necessary.

-

Incubation: Once the addition is complete, allow the reaction mixture to stir at room temperature for 24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

-

Quenching (Critical Safety Step): Cool the reaction flask to 0°C in an ice bath. Extremely carefully and slowly , add deionized water dropwise to quench the excess LiAlH₄. This process is highly exothermic and generates hydrogen gas. Follow with the dropwise addition of 20% NaOH solution. A granular gray precipitate should form.

-

Workup - Filtration: Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake thoroughly with ethyl acetate.

-

Workup - Extraction: Combine the organic filtrate and the ethyl acetate washes. Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄.

-

Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield a crude solid.[5]

-

Purification: Purify the crude product by silica gel column chromatography using the specified eluent system to afford pure this compound as a colorless solid.[5]

Alternative Reduction Strategies

While LiAlH₄ is highly effective, other reagents can be considered, though they may be less common for this specific transformation.

-

Borane Reagents: Borane-tetrahydrofuran complex (BH₃·THF) or borane-dimethyl sulfide (BMS) are also capable of reducing amides. They are generally considered milder than LiAlH₄ and may offer better selectivity in the presence of other reducible functional groups, but often require heating.[3]

-

Catalytic Hydrogenation: The reduction of amides via catalytic hydrogenation is possible but typically demands harsh conditions, such as very high pressures (>190 atm) and temperatures (>200 °C), and specialized catalysts like copper chromite.[11] This method is generally less practical for laboratory-scale synthesis compared to hydride reduction.

Overall Experimental Workflow

The entire process, from starting materials to the final, purified product, follows a logical sequence of operations designed to maximize yield and purity.

Caption: Figure 2: Workflow for this compound Synthesis.

Product Purification and Characterization

Verification of the final product's identity and purity is paramount.

-

Purification: As described in the protocol, silica gel column chromatography is an effective method for removing unreacted starting material and any potential side products.[5]

-

Characterization: The purified product should be characterized using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure. The ¹H NMR spectrum should show the disappearance of the lactam N-H proton and the appearance of a new methylene signal corresponding to the reduced carbonyl group. The characteristic signals for the phenyl group and the other piperazine protons should be present.[5][12]

-

Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the elemental formula C₁₀H₁₄N₂.[13]

-

Melting Point: The purified this compound should exhibit a sharp melting point consistent with literature values (approx. 83-87 °C).[14]

-

Conclusion

The synthesis of this compound from 3-oxo-2-phenylpiperazine is reliably achieved through reduction with lithium aluminum hydride. This guide provides the necessary theoretical and practical framework for executing this transformation. A thorough understanding of the reaction mechanism, strict adherence to the experimental protocol, and careful attention to safety and purification are essential for successfully obtaining a high-purity product ready for downstream applications in drug discovery and development.

References

- JoVE. (2025). Amides to Amines: LiAlH4 Reduction.

- Master Organic Chemistry. Reduction of Amides to Amines.

- Chemistry LibreTexts. (2023). Conversion of Amides into Amines with LiAlH4.

- Chemistry Steps. The Mechanism of Amide Reduction by LiAlH4.

- YouTube. (2011). Mechanisms of Amide Reduction by LiAlH4.

- Wikipedia. Amide reduction.

- PubChem, NIH. This compound.

- ChemicalBook. This compound.

- Chemistry Steps. Reduction of Amides to Amines and Aldehydes.

- ChemBK. 2-Phenyl-piperazine.

- Benchchem.

- The Org Division. Amide to Amine - Common Conditions.

- University of Calgary. Ch22: Reduction of Amides using LiAlH4 to amines.

- Semantic Scholar. Synthesis and characterization of a series of phenyl piperazine based ligands.

- Google Patents.

- Google Patents. A process for preparing 1-methyl-3-phenylpiperazine.

- Sigma-Aldrich. This compound 96%.

- Santa Cruz Biotechnology. This compound.

- Semantic Scholar. Synthesis and characterization of a series of phenyl piperazine based ligands.

Sources

- 1. researchgate.net [researchgate.net]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Reduction of Amides to Amines and Aldehydes - Chemistry Steps [chemistrysteps.com]

- 4. Amide to Amine - Common Conditions [commonorganicchemistry.com]

- 5. This compound | 5271-26-1 [chemicalbook.com]

- 6. US6603003B2 - Method for the preparation of piperazine and its derivatives - Google Patents [patents.google.com]

- 7. WO2004106309A1 - A process for preparing 1-methyl-3-phenylpiperazine - Google Patents [patents.google.com]

- 8. Video: Amides to Amines: LiAlH4 Reduction [jove.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Amide Reduction Mechanism by LiAlH4 - Chemistry Steps [chemistrysteps.com]

- 11. Amide reduction - Wikipedia [en.wikipedia.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. This compound | C10H14N2 | CID 250673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. chembk.com [chembk.com]

An In-depth Technical Guide to the Central Nervous System Mechanism of Action of 2-Phenylpiperazine

Abstract

The phenylpiperazine scaffold is a cornerstone in modern neuropharmacology, serving as the structural foundation for a multitude of centrally acting agents.[1] This guide provides a detailed examination of the core mechanism of action for the parent compound, 2-phenylpiperazine, and its key derivatives within the central nervous system (CNS). Moving beyond a simple cataloging of effects, we will dissect the compound's multi-target engagement strategy, focusing on its intricate interactions with the primary monoamine neurotransmitter systems: serotonin, dopamine, and norepinephrine. We will explore the causality behind its complex pharmacological profile, which encompasses receptor modulation, reuptake inhibition, and neurotransmitter release. This document synthesizes data from authoritative preclinical studies to offer a comprehensive view, supplemented by detailed protocols for the key validation assays that form the basis of our understanding of this important chemical class.

Introduction: The Phenylpiperazine Core and Its Significance

The piperazine ring, a six-membered heterocycle containing two opposing nitrogen atoms, is a privileged scaffold in medicinal chemistry due to its conformational flexibility and ability to engage with a wide array of biological targets.[1] When substituted with a phenyl group, the resulting phenylpiperazine structure becomes a potent pharmacophore for CNS activity. Trivial changes in the substitution pattern on either the phenyl ring or the second nitrogen of the piperazine nucleus can dramatically alter the compound's pharmacological profile, leading to agents with antidepressant, anxiolytic, antipsychotic, or psychostimulant properties.[1][2][3]

The parent compound, this compound, and its more extensively studied isomer, 1-phenylpiperazine (1-PP), serve as prototypes for understanding the broader class. Their mechanism of action is not defined by a single, high-affinity target but rather by a complex interplay across multiple neurotransmitter systems. This guide will elucidate these interactions, providing a foundational understanding for researchers developing novel therapeutics based on this versatile scaffold.

Core Mechanism of Action: A Multi-Target Engagement Model

The CNS effects of this compound and its analogues are primarily driven by their ability to modulate monoaminergic neurotransmission. This is achieved through direct interaction with postsynaptic receptors and, critically, with the presynaptic transporters responsible for clearing neurotransmitters from the synaptic cleft.

The Serotonergic System: A Primary Axis of Activity

Phenylpiperazines exhibit a profound and complex influence on the serotonin (5-HT) system, which is central to their therapeutic and psychoactive effects.[4]

-

Serotonin Transporter (SERT) Interaction: Many phenylpiperazine derivatives function as serotonin releasing agents or reuptake inhibitors. For example, 1-(m-trifluoromethylphenyl)piperazine (TFMPP), a well-studied analogue, is a selective serotonin releaser.[5] This action increases the concentration of 5-HT in the synapse, leading to enhanced activation of postsynaptic serotonin receptors. This mechanism is distinct from classical SSRIs, as it involves transporter-mediated efflux rather than solely blocking reuptake.

-

Receptor Modulation: Phenylpiperazines act as direct agonists or antagonists at various serotonin receptor subtypes.[6]

-

5-HT1A Receptors: Affinity for 5-HT1A receptors is a common feature.[7] Agonism at these presynaptic autoreceptors can lead to a decrease in serotonin release, a feedback mechanism that can modulate the primary releasing effect. Postsynaptic 5-HT1A agonism is associated with anxiolytic and antidepressant effects.

-

5-HT2A/2C Receptors: Interaction with the 5-HT2 family is critical to the profile of many phenylpiperazine-based drugs, including atypical antipsychotics and antidepressants like trazodone.[2][8] Antagonism at 5-HT2A receptors, in particular, is a key mechanism for atypical antipsychotic activity and can mitigate certain side effects associated with potent dopamine blockade.[9]

-

The combination of serotonin release and direct receptor modulation results in a powerful "serotoninmimetic" action, profoundly altering serotonergic tone in the CNS.[4]

The Dopaminergic System: Affinity, Release, and Selectivity

The interaction of phenylpiperazines with the dopamine (DA) system is often more nuanced and derivative-specific.

-

Dopamine Transporter (DAT) Interaction: The parent compound 1-phenylpiperazine is a dopamine releasing agent, although it is significantly less potent in this regard compared to its effects on norepinephrine and serotonin.[10] This property contributes to the psychostimulant effects observed with some analogues. However, other derivatives show little affinity for DAT, a desirable trait when developing non-addictive therapeutics.[11]

-

Dopamine D2/D3 Receptor Affinity: A significant area of research focuses on phenylpiperazine derivatives as ligands for D2-like dopamine receptors.[11] Notably, certain analogues have been developed that exhibit high selectivity for the D3 receptor over the D2 receptor.[11][12] This is therapeutically relevant because D3 receptors are implicated in the rewarding effects of drugs of abuse and in cognitive function, whereas D2 receptor blockade is associated with extrapyramidal side effects. High-affinity D3 ligands are being investigated for substance use disorders and as atypical antipsychotics.[12]

The Noradrenergic System: A Potent Releasing Action

The norepinephrine (NE) system is a primary target for many simple phenylpiperazines.

-

Norepinephrine Transporter (NET) Interaction: 1-Phenylpiperazine is a potent and modestly selective norepinephrine releasing agent.[10] It is approximately 4.7-fold more potent at releasing NE than 5-HT and 13.6-fold more potent than at releasing DA.[10] This action leads to increased synaptic NE levels, contributing to stimulant and sympathomimetic effects. While some derivatives are potent NET inhibitors, the releasing action is a hallmark of the core structure.[13][14]

-

Adrenergic Receptor Affinity: Phenylpiperazine derivatives frequently display significant affinity for α1- and α2-adrenergic receptors.[6][11] This interaction can contribute to both therapeutic effects (e.g., in depression) and side effects (e.g., cardiovascular changes).

Caption: Multi-target mechanism of this compound in the CNS.

Pharmacological Profile: A Quantitative Summary

The precise pharmacological profile of a phenylpiperazine derivative is defined by its relative affinities and functional activities at each target. The following table summarizes key data for the parent compound 1-phenylpiperazine and a representative analogue, providing a quantitative basis for their mechanisms of action.

| Compound | Target | Action | Potency (EC50 / Ki) | Selectivity | Reference |

| 1-Phenylpiperazine | Norepinephrine Transporter (NET) | Releasing Agent | EC50: 186 nM | ~4.7x vs. SERT | [10] |

| Serotonin Transporter (SERT) | Releasing Agent | EC50: 880 nM | - | [10] | |

| Dopamine Transporter (DAT) | Releasing Agent | EC50: 2,530 nM | ~13.6x less potent than at NET | [10] | |

| WC44 (D3-selective analogue) | Dopamine D3 Receptor | Agonist | Ki: 1.7 nM | 23-fold vs. D2 | [12] |

| Dopamine D2 Receptor | Agonist | Ki: 39.1 nM | - | [12] | |

| TFMPP | Serotonin Transporter (SERT) | Releasing Agent | EC50: 121 nM | Selective for 5-HT release | [5] |

Note: This table is illustrative. The full pharmacological profile would include binding data across dozens of CNS targets.

Methodologies for Mechanistic Elucidation

Understanding the complex mechanism of action of phenylpiperazines requires a multi-tiered experimental approach, progressing from initial binding identification to functional characterization and finally to in vivo validation.

Protocol: In Vitro Radioligand Binding Assay

Causality: This is the foundational experiment to determine if, and how strongly, a compound physically interacts with a target protein (receptor or transporter). It quantifies the affinity (Ki) of the test compound by measuring its ability to displace a known high-affinity radiolabeled ligand. This is the first step in identifying the primary and secondary targets of a novel phenylpiperazine derivative.

Step-by-Step Methodology:

-

Membrane Preparation: Homogenize tissue from a specific brain region (e.g., striatum for DAT) or cells expressing the recombinant human target protein in a buffered solution. Centrifuge to pellet the cell membranes, which contain the target proteins. Resuspend in an appropriate assay buffer.

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a specific radioligand (e.g., [3H]-WIN 35,428 for DAT), and varying concentrations of the test phenylpiperazine compound.

-

Incubation: Incubate the plates at a specific temperature (e.g., room temperature) for a set duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand in the solution.

-

Quantification: Place the filter mats in scintillation vials with scintillation fluid. Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of radioligand displacement against the log concentration of the test compound. Use non-linear regression (Cheng-Prusoff equation) to calculate the IC50 (concentration of test compound that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant), which represents the affinity of the compound for the target.

Caption: Workflow for an In Vitro Radioligand Binding Assay.

Protocol: In Vivo Microdialysis

Causality: While in vitro assays reveal potential actions, they do not confirm effects in a living system. Microdialysis is the gold standard for measuring real-time changes in extracellular neurotransmitter levels in specific brain regions of an awake, freely moving animal. This experiment validates whether the binding and functional activities observed in vitro translate into a meaningful neurochemical effect (e.g., an increase in synaptic dopamine) in the brain.

Step-by-Step Methodology:

-

Surgical Implantation: Anesthetize a rat or mouse and stereotaxically implant a microdialysis guide cannula targeting a specific brain region (e.g., nucleus accumbens for reward, prefrontal cortex for cognition).[5][7] Allow the animal to recover for several days.

-

Probe Insertion & Perfusion: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe at a low, constant flow rate (e.g., 1-2 µL/min) with artificial cerebrospinal fluid (aCSF).

-

Basal Sample Collection: Collect several baseline dialysate samples (e.g., every 20 minutes) to establish the stable, basal extracellular concentration of the neurotransmitters of interest (DA, 5-HT, NE).

-

Drug Administration: Administer the phenylpiperazine compound via a systemic route (e.g., intraperitoneal injection).

-

Post-Drug Sample Collection: Continue to collect dialysate samples for several hours following drug administration to monitor the time-course of any changes in neurotransmitter levels.

-

Sample Analysis: Analyze the concentration of monoamines in the collected dialysate samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED), which offers high sensitivity and specificity.

-

Data Analysis: Express the neurotransmitter concentrations in each post-drug sample as a percentage of the average basal concentration. Plot these values over time to visualize the neurochemical response to the compound.

Caption: Workflow for an In Vivo Microdialysis Experiment.

Conclusion

The mechanism of action of this compound in the central nervous system is a paradigm of multi-target pharmacology. It is not a "magic bullet" for a single receptor but rather a sophisticated modulator of the monoaminergic network. Its profile is defined by a combination of potent norepinephrine and serotonin release, coupled with more variable effects on dopamine release and direct, often subtype-selective, interactions with a host of serotonin and dopamine receptors.[4][10][11] This intricate pharmacology is the source of both the therapeutic potential and the complex side-effect profiles of this chemical class. A thorough understanding of this mechanism, validated through a rigorous cascade of in vitro and in vivo assays, is essential for any scientist or drug development professional working to harness the power of the phenylpiperazine scaffold for novel CNS therapeutics.

References

-

Studies on Piperazine Compounds. VI. Antihistaminic and Anticholinergic Effects of this compound Derivatives. Yakugaku Zasshi.[Link]

-

Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [https://www.rjpbcs.com/pdf/2017_8(2)/[13].pdf]([Link]13].pdf)

-

Phenylpiperazine - Wikipedia. Wikipedia.[Link]

-

Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations.[Link]

-

Two new phenylpiperazines with atypical antipsychotic potential. ResearchGate.[Link]

-

The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. PMC - NIH.[Link]

-

Effects of "Legal X" piperazine analogs on dopamine and serotonin release in rat brain. Neuropsychopharmacology.[Link]

-

Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing.[Link]

-

Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI.[Link]

-

Central serotoninmimetic action of phenylpiperazines. PubMed.[Link]

-

Phenylpiperazine derivatives with selectivity for dopamine D3 receptors modulate cocaine self-administration in rats. PMC - NIH.[Link]

-

Phenylpiperidines - Wikipedia. Wikipedia.[Link]

-

Two new phenylpiperazines with atypical antipsychotic potential. PubMed.[Link]

-

Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PubMed.[Link]

-

The Functional Topology of Phenylpiperazinium Agonists and Antagonists on the Nicotinic Acetylcholine Receptor Landscape: Pointing the Way for Future Therapeutic Management of Inflammation and Neuropathic Pain. NIH.[Link]

-

In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex. PubMed.[Link]

-

Central serotoninmimetic action of phenylpiperazines. Semantic Scholar.[Link]

-

Trazodone - Wikipedia. Wikipedia.[Link]

-

Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents. PubMed.[Link]

-

A new inhibitor of norepinephrine uptake devoid of affinity for receptors in rat brain. PubMed.[Link]

-

Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. PubMed Central.[Link]

-

Structure Modeling of the Norepinephrine Transporter. MDPI.[Link]

-

Evaluation of phenylpiperazines as targeting agents for neuroblastoma. PMC.[Link]

-

Development of 3-phenyltropane analogues with high affinity for the dopamine and serotonin transporters and low affinity for the norepinephrine transporter. PubMed.[Link]

-

Norepinephrine transporter inhibitors and their therapeutic potential. PubMed Central - NIH.[Link]

-

Dopamine Uptake through the Norepinephrine Transporter in Brain Regions with Low Levels of the Dopamine Transporter: Evidence from Knock-Out Mouse Lines. PubMed Central.[Link]

Sources

- 1. ijrrjournal.com [ijrrjournal.com]

- 2. Trazodone - Wikipedia [en.wikipedia.org]

- 3. Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Central serotoninmimetic action of phenylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of "Legal X" piperazine analogs on dopamine and serotonin release in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Two new phenylpiperazines with atypical antipsychotic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phenylpiperazine - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

- 12. Phenylpiperazine derivatives with selectivity for dopamine D3 receptors modulate cocaine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A new inhibitor of norepinephrine uptake devoid of affinity for receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological profile of substituted 2-Phenylpiperazine

An In-Depth Technical Guide to the Pharmacological Profile of Substituted 2-Phenylpiperazines

Foreword

The piperazine ring is a quintessential scaffold in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of clinically successful drugs.[1] When incorporated into the 2-phenylpiperazine framework, this moiety becomes a versatile template for designing centrally active agents, particularly those targeting dopaminergic and serotonergic systems.[2][3] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the pharmacological profile of substituted 2-phenylpiperazines. Moving beyond a simple recitation of facts, we will delve into the causal relationships between chemical structure, receptor interaction, and functional outcome, grounded in field-proven experimental methodologies.

The this compound Scaffold: A Cornerstone for CNS Drug Discovery

The therapeutic versatility of the this compound core stems from its structural resemblance to key endogenous neurotransmitters like dopamine and serotonin. This mimicry allows it to interact with their respective receptors. The scaffold presents two primary points for chemical modification, enabling fine-tuning of its pharmacological properties:

-

The Phenyl Ring (Position 2): Substituents on this aromatic ring critically influence receptor affinity and selectivity. Electronic properties (electron-donating vs. withdrawing groups) and steric bulk are key modulators of binding.[4]

-

The Piperazine Nitrogen (N1 and N4): The basic nitrogen atoms are crucial for forming ionic bonds with acidic residues within receptor binding pockets.[4][5] The N4 position is commonly extended with various side chains to engage with secondary binding pockets or to modulate pharmacokinetic properties.[6]

This inherent adaptability has led to the development of numerous compounds targeting a range of central nervous system (CNS) disorders, including schizophrenia, depression, and anxiety.[3]

Synthetic Pathways: Constructing the this compound Core

The synthesis of substituted 2-phenylpiperazines can be achieved through several established routes. A common and effective strategy involves the cyclization of a substituted aniline precursor with bis(2-chloroethyl)amine. This multi-step process allows for the introduction of desired substituents on the phenyl ring at an early stage.

A representative synthetic workflow is outlined below. The initial step often involves the protection of the aniline, followed by electrophilic aromatic substitution to install desired functional groups. Subsequent deprotection, cyclization, and further modification of the piperazine nitrogen yield the final target compounds.[7][8]

Caption: A generalized synthetic route for this compound derivatives.

Pharmacological Profile: A Multi-Target Engagement Strategy

Substituted 2-phenylpiperazines are renowned for their ability to interact with multiple G-protein coupled receptors (GPCRs), primarily within the dopamine and serotonin families. This multi-target profile is often desirable for treating complex neuropsychiatric disorders.[3][9]

Modulation of the Dopaminergic System

Dopamine receptors, particularly the D2 and D3 subtypes, are primary targets for antipsychotic medications. Many this compound derivatives exhibit high affinity for these receptors, often acting as antagonists or partial agonists.[9][10]

-

Expertise & Causality: The D2 and D3 receptors share significant amino acid homology, making the development of subtype-selective ligands challenging. However, subtle differences in their binding pockets can be exploited. Researchers have found that extending the N4-substituent of the piperazine ring can allow ligands to access a secondary binding pocket in the D3 receptor, leading to enhanced D3-selectivity. This "bitopic" binding is a key strategy for designing ligands with improved side-effect profiles, as D2 antagonism is associated with extrapyramidal symptoms.[11][12]

Table 1: Dopamine Receptor Binding Affinities of Representative this compound Analogs

| Compound ID | Substitution Pattern | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | D3 vs D2 Selectivity | Reference |

|---|---|---|---|---|---|

| 3a | 2-Fluorophenyl (orthosteric fragment) | 719 ± 121 | 67.8 ± 4.6 | ~10.6x | [11][12] |

| 6a | 2-Fluorophenyl with 3-thiophenephenyl tail | 711 ± 141 | 1.43 ± 0.1 | ~497x | [11][12] |

| 11a | N-(2-methoxyphenyl)homopiperazine analog | 210 ± 30 | 1.2 ± 0.1 | ~175x | [13] |

| 11f | N-(2-methoxyphenyl)homopiperazine analog | 25 ± 3 | 0.7 ± 0.1 | ~36x | [13] |

| Compound 1 | Indazole-piperazine derivative | 48.5 ± 4.9 (% inhib.) | - | - | [9] |

| Compound 10 | Indazole-piperazine derivative | 50.8 ± 5.4 (% inhib.) | - | - |[9] |

Note: Ki values represent the concentration of the ligand required to occupy 50% of the receptors in a competitive binding assay. Lower Ki indicates higher binding affinity. Some data is presented as % inhibition at a fixed concentration.

Modulation of the Serotonergic System

The serotonin system offers a rich tapestry of targets for 2-phenylpiperazines. The 5-HT1A and 5-HT2A receptors are particularly relevant for antidepressant, anxiolytic, and antipsychotic actions.[5][14]

-

Expertise & Causality: Aripiprazole, a successful atypical antipsychotic, derives its clinical efficacy from a combination of D2 partial agonism and 5-HT1A partial agonism, coupled with 5-HT2A antagonism.[6] This "dopamine-serotonin system stabilizer" profile is a guiding principle in modern antipsychotic drug design. The this compound scaffold is exceptionally well-suited to achieve this polypharmacology. The core moiety often provides the necessary interactions for D2 and 5-HT2A affinity, while the N4-linker and terminal group can be optimized to secure potent 5-HT1A activity.[5][15]

Table 2: Serotonin Receptor Binding Affinities of Representative this compound Analogs

| Compound ID | Substitution Pattern | 5-HT1A Receptor Ki (nM) | 5-HT2A Receptor Ki (nM) | Reference |

|---|---|---|---|---|

| 2a | 4-[2-(5-benztriazole)ethyl]-1-(2-methoxyphenyl) | 2.6 | - | [16] |

| 7a | 2-Fluorophenyl with 4-thiazolylphenyl tail | 14.3 ± 7.1 | - | [11][12] |

| Compound 1 | Indazole-piperazine derivative | 2.3 | 11.2 | [9] |

| Compound 10 | Indazole-piperazine derivative | 1.0 | 2.5 | [9] |

| Compound 12 | Hydantoin-phenylpiperazine | 13.5 | - | [17] |

| Compound 13 | Hydantoin-phenylpiperazine | 10.1 | - |[17] |

Core Structure-Activity Relationships (SAR)

Synthesizing data from numerous studies reveals key SAR trends that guide the design of new this compound derivatives.

Caption: Key SAR insights for substituted 2-phenylpiperazines.

Core Experimental Protocols for Pharmacological Profiling

To ensure the trustworthiness and reproducibility of pharmacological data, standardized, self-validating protocols are essential. Here, we detail two fundamental assays for characterizing novel this compound derivatives.

Protocol 1: Radioligand Binding Assay for Receptor Affinity (Ki) Determination

This protocol determines the affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand of known high affinity.

Principle: The amount of radioligand displaced is proportional to the affinity of the test compound. The data is used to calculate the inhibitory constant (Ki).

Step-by-Step Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing the human receptor of interest (e.g., CHO-K1 cells expressing human D2 receptors).

-

Harvest cells and homogenize in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at high speed (e.g., 48,000 x g) to pellet the cell membranes.

-

Wash the pellet by resuspension and re-centrifugation to remove endogenous substances.

-

Resuspend the final membrane pellet in assay buffer and determine protein concentration (e.g., via Bradford assay).

-

-

Competition Binding Assay:

-

In a 96-well plate, add assay buffer, a fixed concentration of the appropriate radioligand (e.g., [³H]Spiperone for D2 receptors), and the membrane preparation.[16]

-

Add increasing concentrations of the unlabeled test compound (e.g., from 10⁻¹¹ to 10⁻⁵ M).

-

Include control wells for "Total Binding" (no competitor) and "Non-Specific Binding" (a high concentration of a known unlabeled ligand, e.g., 10 µM Haloperidol).

-

Incubate the plate at a specific temperature for a set time to reach equilibrium (e.g., 60 minutes at 25°C).

-

-

Separation and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand (on the filter) from the unbound radioligand (in the filtrate).

-

Wash the filters quickly with ice-cold buffer to remove residual unbound radioligand.

-

Dry the filters and place them in scintillation vials with a scintillation cocktail.

-

Quantify the radioactivity on each filter using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate "Specific Binding" = Total Binding - Non-Specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a one-site competition model using non-linear regression (e.g., GraphPad Prism) to determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand).

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[18]

-

Caption: Workflow for determining receptor binding affinity (Ki).

Protocol 2: cAMP Functional Assay for Efficacy Determination

This protocol determines whether a compound acts as an agonist, antagonist, or inverse agonist at a Gi/o-coupled receptor (like D2 or 5-HT1A) by measuring its effect on cAMP levels.

Principle: Activation of Gi/o-coupled receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. An agonist will decrease cAMP, while an antagonist will block the agonist-induced decrease.

Step-by-Step Methodology:

-

Cell Preparation:

-

Use cells expressing the receptor of interest (e.g., HEK293 cells expressing human D2 receptors).

-

Plate the cells in a 96-well plate and allow them to adhere overnight.

-

-

Assay Procedure (Antagonist Mode):

-

Aspirate the culture medium and replace it with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add varying concentrations of the test compound (potential antagonist) and incubate for a short period (e.g., 15 minutes).

-

Add a fixed concentration of an adenylyl cyclase stimulator (e.g., Forskolin) along with a fixed, sub-maximal concentration of a known agonist (e.g., Dopamine).[13] This stimulates cAMP production, which the agonist will then inhibit.

-

Incubate for a further period (e.g., 30 minutes) at 37°C.

-

-

cAMP Quantification:

-

Lyse the cells to release intracellular cAMP.

-

Measure the cAMP concentration in the lysate using a commercially available kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

-

-

Data Analysis:

-

Generate a dose-response curve by plotting the measured cAMP levels (or HTRF ratio) against the log concentration of the test compound.

-

An antagonist will produce a dose-dependent reversal of the agonist-induced signal, allowing for the calculation of an IC50 (functional potency).

-

To determine agonist activity, omit the known agonist from the procedure. A test compound that directly reduces Forskolin-stimulated cAMP levels is an agonist, and its EC50 can be determined.

-

Therapeutic Potential and Future Directions

The unique ability of substituted 2-phenylpiperazines to modulate key CNS receptors makes them highly valuable for treating a range of disorders.

-

Schizophrenia: Compounds with a balanced D2/5-HT1A/5-HT2A profile are sought as next-generation atypical antipsychotics with the potential to treat not only positive symptoms but also the negative and cognitive deficits of the disease.[6][9]

-

Depression and Anxiety: Derivatives with high affinity and agonist/partial agonist activity at 5-HT1A receptors, such as those related to buspirone, continue to be a focus for developing novel anxiolytics and antidepressants.[2][19][20] The phenylpiperazine antidepressant Trazodone is a well-established medication of this class.[19]

-

Neurodegenerative Diseases: D3 receptor-selective antagonists are being investigated for their potential to treat levodopa-induced dyskinesia in Parkinson's disease, representing a promising application for highly selective this compound analogs.[10][11]

Future research will likely focus on refining selectivity, exploring bitopic or allosteric modulation, and optimizing pharmacokinetic properties to reduce off-target effects and improve brain penetration. The integration of computational modeling with traditional synthesis and screening will undoubtedly accelerate the discovery of new therapeutic agents from this remarkable chemical class.[21]

Conclusion

The substituted this compound scaffold is a pharmacologically rich and structurally versatile platform for the design of novel CNS therapies. Its capacity for multi-target engagement, particularly at dopamine and serotonin receptors, allows for the creation of compounds with nuanced pharmacological profiles tailored to complex diseases. A thorough understanding of its synthesis, structure-activity relationships, and the rigorous application of validated experimental protocols are paramount to unlocking the full therapeutic potential of this privileged chemical structure.

References

- Synthesis and acaricidal activity of phenylpiperazine derivatives - PMC - NIH. (n.d.). National Center for Biotechnology Information.

-

Synthetic routes of 2-substituted phenylpiperazine derivatives (5-1-5). (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

-

Synthesis of Several Substituted Phenylpiperazines Behaving as Mixed D2/5HT1A Ligands. (n.d.). PubMed. Retrieved January 8, 2026, from [Link]

-

[Studies on Piperazine Compounds. VI. Antihistaminic and Anticholinergic Effects of this compound Derivatives]. (1970). Yakugaku Zasshi. Retrieved January 8, 2026, from [Link]

-

A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. (2020). MDPI. Retrieved January 8, 2026, from [Link]

-

Synthesis of 2-phenyl piperazine. (n.d.). PrepChem.com. Retrieved January 8, 2026, from [Link]

-

Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

-

Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models. (1997). Journal of Medicinal Chemistry. Retrieved January 8, 2026, from [Link]

-

Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 2. Three-Dimensional Quantitative Structure−Activity Relationships of Hydantoin−Phenylpiperazine Derivatives with Affinity for 5-HT1A and α1 Receptors. A Comparison of CoMFA Models. (1997). Journal of Medicinal Chemistry. Retrieved January 8, 2026, from [Link]

-

Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved January 8, 2026, from [Link]

-

Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. (2021). Molecules. Retrieved January 8, 2026, from [Link]

-

Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. (2021). ResearchGate. Retrieved January 8, 2026, from [Link]

-

Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. (2021). Auburn University Electronic Theses and Dissertations. Retrieved January 8, 2026, from [Link]

-

Two new phenylpiperazines with atypical antipsychotic potential. (2012). ResearchGate. Retrieved January 8, 2026, from [Link]

-

Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. (2022). MDPI. Retrieved January 8, 2026, from [Link]

-

Evaluation of N-phenyl homopiperazine analogs as potential dopamine D3 receptor selective ligands. (2013). Bioorganic & Medicinal Chemistry. Retrieved January 8, 2026, from [Link]

-

Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. (2022). Molecules. Retrieved January 8, 2026, from [Link]

-

Evaluation of phenylpiperazines as targeting agents for neuroblastoma. (1997). Nuclear Medicine and Biology. Retrieved January 8, 2026, from [Link]

-

Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (2023). RSC Medicinal Chemistry. Retrieved January 8, 2026, from [Link]

-

Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 2. Three-Dimensional Quantitative Structure−Activity Relationships of Hydantoin−Phenylpiperazine Derivatives with Affinity for 5-HT1A and α1 Receptors. A Comparison of CoMFA Models. (1997). Journal of Medicinal Chemistry. Retrieved January 8, 2026, from [Link]

-

Trazodone. (n.d.). Wikipedia. Retrieved January 8, 2026, from [Link]

-

List of Phenylpiperazine antidepressants. (n.d.). Drugs.com. Retrieved January 8, 2026, from [Link]

-

In-silico Studies of Phenyl Piperazine Derivatives Against Depression. (2022). JETIR. Retrieved January 8, 2026, from [Link]

-

Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2018). Fundamental & Clinical Pharmacology. Retrieved January 8, 2026, from [Link]

-

Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. (2021). MDPI. Retrieved January 8, 2026, from [Link]

-

Phenylpiperazine derivatives: a patent review (2006 – present). (2012). Expert Opinion on Therapeutic Patents. Retrieved January 8, 2026, from [Link]

-

The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. (2021). International Journal of Molecular Sciences. Retrieved January 8, 2026, from [Link]

-

Dopaminergic profile of new heterocyclic N-phenylpiperazine derivatives. (2009). Brazilian Journal of Pharmaceutical Sciences. Retrieved January 8, 2026, from [Link]

Sources

- 1. ijrrjournal.com [ijrrjournal.com]

- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and acaricidal activity of phenylpiperazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Evaluation of N-phenyl homopiperazine analogs as potential dopamine D3 receptor selective ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Synthesis of several substituted phenylpiperazines behaving as mixed D2/5HT1A ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00291H [pubs.rsc.org]

- 19. Trazodone - Wikipedia [en.wikipedia.org]

- 20. drugs.com [drugs.com]

- 21. jetir.org [jetir.org]

The 2-Phenylpiperazine Scaffold: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Nature of the 2-Phenylpiperazine Core

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as keystones in the design of novel therapeutics. The this compound moiety is a prime example of such a "privileged scaffold." Its inherent structural and physicochemical properties—a chiral center, two basic nitrogen atoms offering opportunities for differential substitution, and a phenyl ring amenable to a wide array of modifications—render it a versatile template for interacting with a diverse range of biological targets. This guide provides a comprehensive technical overview of the this compound core, from its synthesis to its profound impact on the discovery of blockbuster drugs, particularly in the realms of central nervous system (CNS) disorders and oncology. We will delve into the causality behind its synthetic routes, explore the structure-activity relationships (SAR) of its derivatives, and visualize the intricate signaling pathways these molecules modulate.

I. Synthesis of the this compound Scaffold: Foundational Methodologies

The efficient and stereocontrolled synthesis of the this compound core is paramount for its exploration in drug discovery. Several synthetic strategies have been developed, each with its own merits regarding starting materials, yield, and scalability.

Classical Synthetic Approach: From α-Bromophenylacetic Acid Ester

A well-established route involves the condensation of an α-bromophenylacetic acid ester with ethylenediamine. This method, while traditional, provides a reliable pathway to the 2-oxo-3-phenylpiperazine intermediate, which is subsequently reduced to the desired this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-Oxo-3-phenylpiperazine

-

To a solution of ethylenediamine in a suitable solvent such as ethanol, add α-bromophenylacetic acid ester dropwise at room temperature.

-

The reaction mixture is then heated to reflux for several hours to facilitate the cyclization.

-

Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield 2-oxo-3-phenylpiperazine.

Step 2: Reduction to this compound

-

The 2-oxo-3-phenylpiperazine intermediate is dissolved in an anhydrous solvent, typically tetrahydrofuran (THF).

-

This solution is then added dropwise to a suspension of a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), in THF at 0°C.

-

The reaction is stirred at room temperature overnight.

-

The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution.

-

The resulting mixture is filtered, and the filtrate is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to afford this compound.

Alternative Synthetic Routes

Other notable synthetic approaches include the reaction of phenacyl bromide with ethylenediamine followed by reduction, and the use of styrene oxide as a starting material. The choice of synthetic route is often dictated by the desired substitution pattern on the piperazine nitrogens and the phenyl ring.

II. This compound in CNS Drug Discovery: Modulating Neurotransmitter Pathways

The this compound scaffold is a cornerstone in the development of drugs targeting the central nervous system, primarily due to its ability to be tailored to interact with various neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D₂) receptors.

A. Antidepressants: The Case of Vortioxetine

Vortioxetine is a multimodal antidepressant that owes its efficacy to a complex pharmacological profile, which is intricately linked to its 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine core.

Mechanism of Action: Vortioxetine's primary mechanism is the inhibition of the serotonin transporter (SERT), leading to increased synaptic serotonin levels. Additionally, it acts as a 5-HT₁ₐ receptor agonist, a 5-HT₃ receptor antagonist, and a partial agonist at 5-HT₁₋ receptors. This multifaceted activity is believed to contribute to its broad efficacy in treating major depressive disorder.

Structure-Activity Relationship (SAR): The SAR of vortioxetine and its analogs reveals the critical role of the substituted phenyl ring and the piperazine linker. The 2,4-dimethylphenylthio substituent is crucial for its high affinity for SERT. Modifications to the phenylpiperazine moiety can significantly alter the receptor interaction profile, highlighting the tunability of this scaffold.

Synthesis of Vortioxetine: A common synthetic route to vortioxetine involves a palladium-catalyzed coupling reaction between 2,4-dimethylthiophenol and a protected 1-(2-bromophenyl)piperazine, followed by deprotection.[1]

B. Atypical Antipsychotics: The Paradigm of Aripiprazole

Aripiprazole, a widely prescribed atypical antipsychotic, features a 7-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy}-3,4-dihydroquinolin-2(1H)-one structure. Its unique pharmacological profile is largely attributed to the 2,3-dichlorophenylpiperazine moiety.

Mechanism of Action: Aripiprazole exhibits partial agonism at dopamine D₂ receptors and serotonin 5-HT₁ₐ receptors, and antagonism at 5-HT₂ₐ receptors. This "dopamine-serotonin system stabilizer" activity is thought to be responsible for its efficacy in treating schizophrenia and bipolar disorder with a lower incidence of extrapyramidal side effects compared to traditional antipsychotics.[2]

Structure-Activity Relationship (SAR): The dichlorophenyl substitution on the piperazine ring is a key determinant of aripiprazole's affinity and intrinsic activity at D₂ and 5-HT receptors. The butoxy linker and the dihydroquinolinone moiety also play significant roles in anchoring the molecule to the receptor binding pockets.

Synthesis of Aripiprazole: The synthesis of aripiprazole typically involves the condensation of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2-one with 1-(2,3-dichlorophenyl)piperazine in the presence of a base.[3][4]

III. This compound in Oncology: Targeting Cancer Cell Proliferation

The versatility of the this compound scaffold extends beyond CNS targets, with a growing number of derivatives being investigated as potent anticancer agents.

A. EGFR Tyrosine Kinase Inhibitors

The epidermal growth factor receptor (EGFR) is a key driver in many cancers, particularly non-small cell lung cancer (NSCLC). Several this compound derivatives have been designed as EGFR tyrosine kinase inhibitors (TKIs).

Mechanism of Action: These compounds typically bind to the ATP-binding site of the EGFR kinase domain, preventing autophosphorylation and the activation of downstream signaling pathways like the PI3K/Akt and Ras/Raf/MAPK pathways, which are crucial for cancer cell proliferation and survival.[3][5][6]

Structure-Activity Relationship (SAR): The SAR of these inhibitors often reveals that specific substitutions on the phenyl ring of the this compound moiety are critical for potent EGFR inhibition. For instance, compounds with a benzhydryl substituent have shown potent inhibitory activity.[7]

B. Topoisomerase II Inhibitors

Topoisomerase II (Topo II) is another important target in cancer chemotherapy. Phenylpiperazine derivatives have been incorporated into novel Topo II inhibitors.